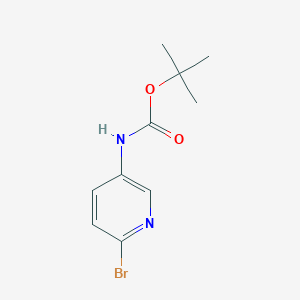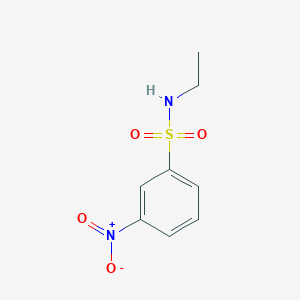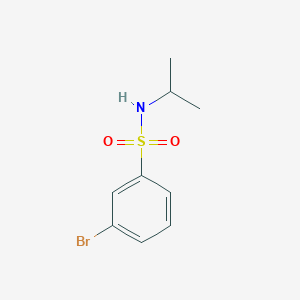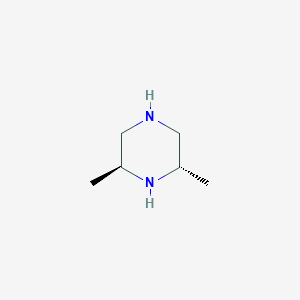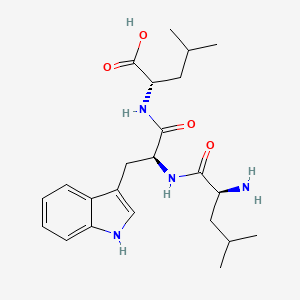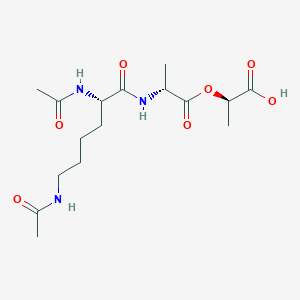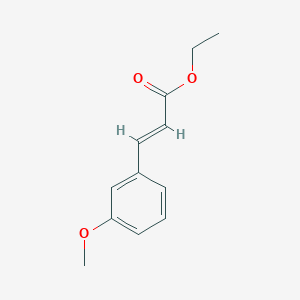
(E)-Ethyl 3-(3-methoxyphenyl)acrylate
Vue d'ensemble
Description
The compound "(E)-Ethyl 3-(3-methoxyphenyl)acrylate" is a derivative of acrylic acid, characterized by the presence of an ethyl ester group and a methoxyphenyl group. While the specific compound is not directly studied in the provided papers, they do offer insights into similar compounds which can help infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and careful control of conditions to achieve the desired isomers. For instance, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was achieved through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine . Similarly, the separation of E and Z isomers of another related compound was carried out by selective acidification of their sodium salts, controlling the pH of the solution . These methods suggest that the synthesis of "(E)-Ethyl 3-(3-methoxyphenyl)acrylate" could also involve multi-step reactions with careful control of reaction conditions to obtain the desired E isomer.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the E isomer of a related compound crystallizes in the P21/c space group with specific lattice parameters . The molecular structure is stabilized by various interactions such as hydrogen bonding and C-H...π interactions . These findings indicate that "(E)-Ethyl 3-(3-methoxyphenyl)acrylate" may also exhibit a well-defined crystalline structure with potential intermolecular interactions stabilizing its molecular conformation.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Vibrational spectroscopy studies, such as FT-IR and Laser-Raman, have been conducted on similar compounds to determine their physical and chemical properties . Theoretical calculations using density functional theory (DFT) have been used to predict vibrational frequencies, IR intensities, Raman activities, and optimized geometric parameters . These studies provide a comprehensive understanding of the vibrational properties of the compounds, which can be correlated to their physical and chemical behaviors. For "(E)-Ethyl 3-(3-methoxyphenyl)acrylate", similar spectroscopic and theoretical studies could be used to analyze its properties, including the investigation of HOMO-LUMO energies which are indicative of the compound's chemical reactivity and stability .
Applications De Recherche Scientifique
Photoprotective Effects and Toxicity Evaluation : The novel heterocyclic derivative LQFM048, which includes (E)-ethyl 3-(3-methoxyphenyl)acrylate as a component, has been evaluated for its photoprotective effects and acute oral systemic toxicity. This compound, synthesized using green chemistry, demonstrated promising results in sun protection, exhibited low degradation under sunlight exposure, and did not promote cytotoxicity or acute oral systemic toxicity in mice. This suggests its potential for development as a new sunscreen product with antioxidant properties (Vinhal et al., 2016).
Application in Polymerization Processes : Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, a compound closely related to (E)-Ethyl 3-(3-methoxyphenyl)acrylate, was found to initiate diradical polymerization of acrylonitrile, a process crucial in the production of polymers. This study indicates the potential of such compounds in polymer science and industrial applications (Li et al., 1991).
Corrosion Inhibition in Metal Surfaces : (E)-Ethyl 3-(4-methoxyphenyl)acrylate has been studied for its corrosion inhibition efficiency on iron surfaces in acidic solutions. The compound's effectiveness as a corrosion inhibitor was confirmed through experimental and theoretical approaches, including density functional theory calculations. This suggests its application in protecting metal surfaces from corrosion (Hadisaputra et al., 2018).
Biological Activity in Health Sciences : A study on the biological activity of ether and ester trans-ferulic acid derivatives, including (E)-Ethyl 3-(3-methoxyphenyl)acrylate, reported activities such as scavenging free-radicals and antioxidant properties. Some derivatives also showed moderate inhibition of lipid peroxidation and significant inhibition of cell growth in tumor cell lines (Obregón-Mendoza et al., 2018).
Chemical Synthesis and Structural Analysis : Research on the synthesis and structural analysis of various derivatives of (E)-Ethyl 3-(3-methoxyphenyl)acrylate has been conducted. These studies are essential in understanding the compound's chemical properties and potential applications in various fields, such as material science and pharmaceuticals (Hirotani & Zen, 1994).
Orientations Futures
Propriétés
IUPAC Name |
ethyl (E)-3-(3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)8-7-10-5-4-6-11(9-10)14-2/h4-9H,3H2,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOMPRQKAGEXPN-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262069 | |
| Record name | Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(3-methoxyphenyl)acrylate | |
CAS RN |
24393-55-3 | |
| Record name | Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



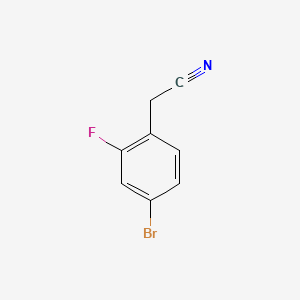
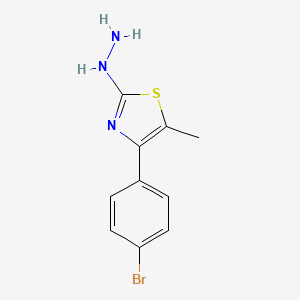
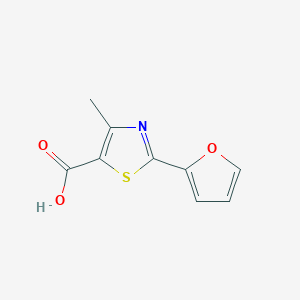
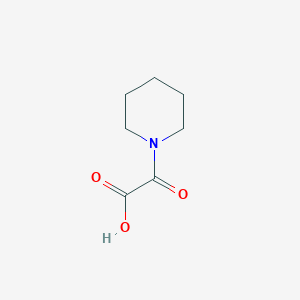
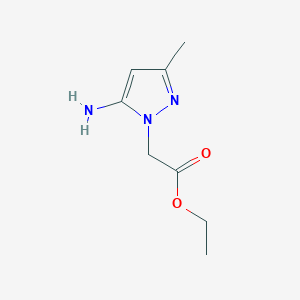
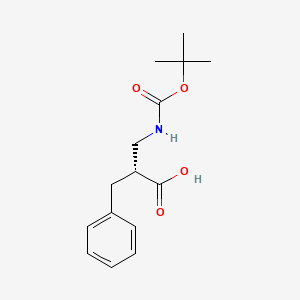
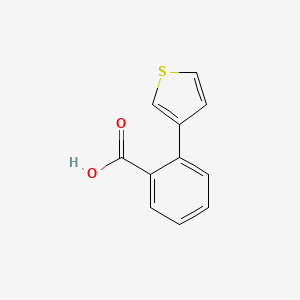
![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)
